

IUPAC name and synonyms for 2-Methylpentan-3-amine

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Compound of Interest

Compound Name: 2-Methylpentan-3-amine

Cat. No.: B3370821

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An In-depth Technical Guide to 2-Methylpentan-3-amine

This technical guide provides a comprehensive overview of **2-methylpentan-3-amine**, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

The nomenclature and various identifiers for **2-methylpentan-3-amine** are crucial for accurate documentation and research. The standard IUPAC name for this compound is **2-methylpentan-3-amine**.^{[1][2]} The molecule exists as a chiral compound, with stereoisomers such as (3S)-**2-methylpentan-3-amine** and (3R)-**2-methylpentan-3-amine**.^{[3][4]}

A variety of synonyms and registry numbers are used to identify this compound across different chemical databases and suppliers. These include:

- 2-methyl-3-aminopentane^[1]
- 2-methyl-3-pentanamine^[2]
- CAS Registry Number: 54287-41-1^{[1][2]}
- DTXSID30597559^[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of **2-methylpentan-3-amine** is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Property	Value	Source
Molecular Formula	C6H15N	PubChem[1][3]
Molecular Weight	101.19 g/mol	PubChem[1][3]
IUPAC Name	2-methylpentan-3-amine	PubChem[1]
InChI	InChI=1S/C6H15N/c1-4-6(7)5(2)3/h5-6H,4,7H2,1-3H3	PubChem[1]
InChIKey	JYNQKCFJPQEXSL-UHFFFAOYSA-N	PubChem[1][2]
SMILES	CCC(C(C)C)N	PubChem[1]
CAS Registry Number	54287-41-1	NIST Chemistry WebBook[2]
Topological Polar Surface Area	26 Å ²	PubChem[1]
Complexity	41.4	PubChem[1]

Experimental Protocols: Synthesis

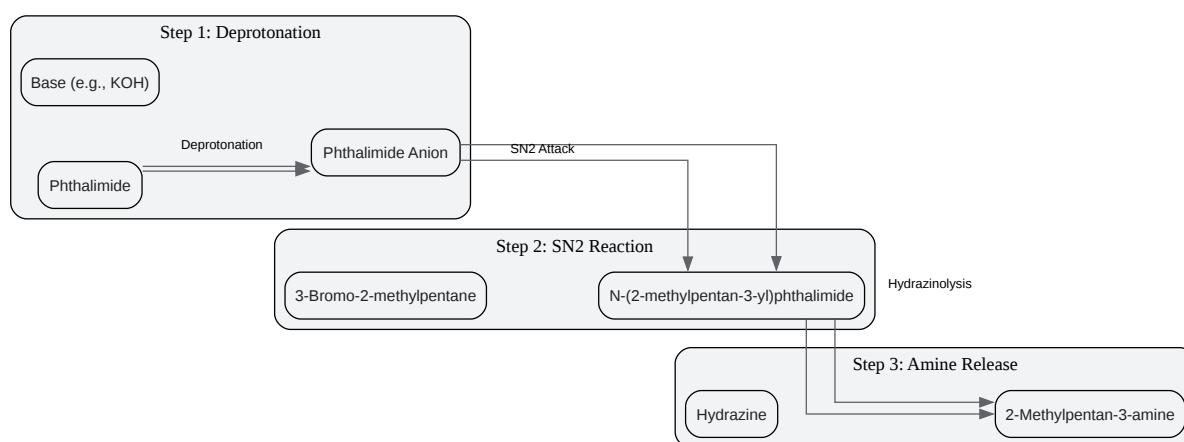
The synthesis of chiral amines such as **2-methylpentan-3-amine** is a significant area of research due to their importance as building blocks in pharmaceuticals and agrochemicals.[5] One common method for the preparation of primary amines is the Gabriel synthesis.

Gabriel Synthesis of 2-Methylpentan-3-amine

The Gabriel synthesis provides a reliable method for forming primary amines and avoids the overalkylation often seen with direct alkylation of ammonia. The process involves three main steps:[6]

- Deprotonation of Phthalimide: Phthalimide is deprotonated by a base, typically potassium hydroxide, to form the potassium salt of phthalimide. This salt is a potent nucleophile.
- SN2 Reaction: The phthalimide anion undergoes a nucleophilic substitution reaction with a suitable alkyl halide. For the synthesis of **2-methylpentan-3-amine**, the corresponding alkyl halide would be 3-bromo-2-methylpentane.
- Hydrolysis or Hydrazinolysis: The resulting N-alkylphthalimide is then cleaved to release the primary amine. This can be achieved through acidic hydrolysis or, more commonly, by reaction with hydrazine (the Ing-Manske procedure).

A visual representation of this synthetic workflow is provided below.

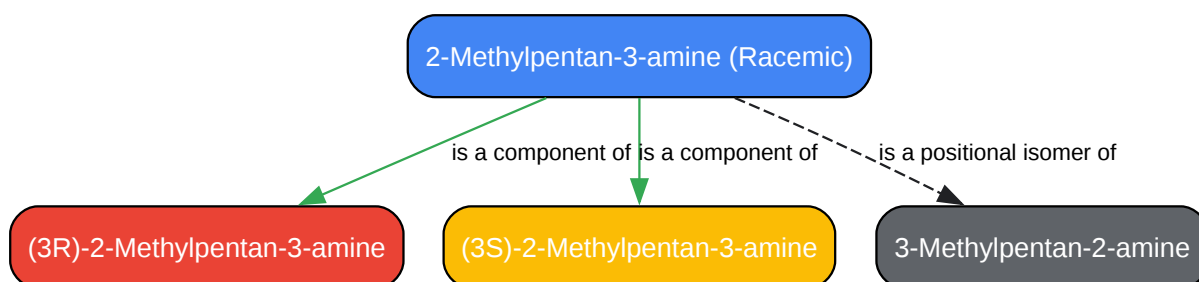


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Workflow for the Gabriel Synthesis of **2-Methylpentan-3-amine**.

Structural Relationships

The core structure of **2-methylpentan-3-amine** gives rise to several related isomers and compounds that are important to distinguish. The following diagram illustrates the relationships between the parent amine, its stereoisomers, and a positional isomer.



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Structural relationships of **2-methylpentan-3-amine**.

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